(3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride (3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13496849
InChI: InChI=1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18?;/m1./s1
SMILES: CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl
Molecular Formula: C20H19ClF7NO2
Molecular Weight: 473.8 g/mol

(3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride

CAS No.:

Cat. No.: VC13496849

Molecular Formula: C20H19ClF7NO2

Molecular Weight: 473.8 g/mol

* For research use only. Not for human or veterinary use.

(3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride -

Specification

Molecular Formula C20H19ClF7NO2
Molecular Weight 473.8 g/mol
IUPAC Name (3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride
Standard InChI InChI=1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18?;/m1./s1
Standard InChI Key DWCCMKXSGCKMJF-CGBSYWRESA-N
Isomeric SMILES C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2[C@@H](NCCO2)C3=CC=C(C=C3)F.Cl
SMILES CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl
Canonical SMILES CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl

Introduction

Chemical Identity and Structural Features

Basic Identifiers

The compound is registered under CAS Number 171482-05-6 and has the molecular formula C₂₀H₁₉ClF₇NO₂, with a molecular weight of 473.81 g/mol . Its IUPAC name reflects its stereochemistry:

  • (3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride.

Notably, discrepancies exist in stereochemical descriptors across sources. For example, PubChem refers to the compound as (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride , suggesting potential variations in numbering conventions or isomeric forms. Verification via X-ray crystallography or NMR is recommended to resolve this ambiguity.

Structural Analysis

The molecule comprises:

  • A morpholine ring with substituents at positions 2 and 3.

  • A (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy group at position 2.

  • A 4-fluorophenyl group at position 3.

  • A hydrochloride salt to enhance solubility.

The trifluoromethyl (–CF₃) groups contribute to high lipophilicity (LogP = 6.76) , which improves membrane permeability and metabolic stability. The fluorine atoms on the phenyl rings further modulate electronic properties and binding affinity.

Synthesis and Manufacturing

Synthetic Pathways

The compound’s synthesis involves multi-step organic reactions, as detailed in patent CN103193725A :

  • Chiral Resolution: Starting with a racemic mixture of intermediates, chiral catalysts or chromatography achieve enantiomeric purity.

  • Etherification: The morpholine oxygen reacts with (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol under Mitsunobu conditions.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Key reaction conditions include:

  • Solvents: Tetrahydrofuran (THF) or dichloromethane.

  • Temperature: 0–25°C to prevent racemization.

  • Catalysts: Triphenylphosphine and diethyl azodicarboxylate (DEAD) .

Process Optimization

Patent WO2010092591A2 highlights the importance of polymorph control during crystallization . By adjusting solvent systems (e.g., ethanol/water mixtures) and cooling rates, manufacturers can isolate stable crystalline forms with consistent bioavailability.

Physicochemical Properties

Solubility and Partitioning

  • LogP: 6.76 , suggesting high lipid solubility.

  • Polar Surface Area (PSA): 30.49 Ų , indicative of limited hydrogen-bonding capacity.

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO) and poorly soluble in water.

Comparative Analysis with Analogues

CompoundMolecular WeightLogPTherapeutic Use
Aprepitant534.434.2Antiemetic
(3S)-Target Compound473.816.76Under investigation
Fosaprepitant614.733.9Prodrug of aprepitant

Table 1: Key differences between the target compound and approved morpholine derivatives.

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